Evidence 1: Accelerated PEG Shedding Kinetics (t1/2 <30 min) Relative to C18-Anchored PEG-Lipids
PEG(2000)-C-DMG is engineered with a short C14 (myristoyl) lipid anchor, in contrast to the C18 (stearoyl) anchor present in DSPE-mPEG2000 and PEG2000-DSG. This structural difference directly determines in vivo desorption rate from the LNP surface. PEG(2000)-C-DMG exhibits an in vivo half-life of less than 30 minutes on the LNP surface, after which the PEG layer is shed to expose the ionizable lipid for cellular uptake and endosomal escape [1]. The C18-anchored comparator PEG2000-DSG demonstrates markedly slower dissociation kinetics from lipid nanoparticles .
| Evidence Dimension | In vivo PEG-lipid shedding half-life from LNP surface |
|---|---|
| Target Compound Data | <30 min (PEG2000-C-DMG, C14 anchor) |
| Comparator Or Baseline | PEG2000-DSG (C18 anchor, stearoyl chains); significantly slower dissociation |
| Quantified Difference | Faster dissociation for C14-anchored PEG2000-C-DMG (sheds in <30 min) versus persistent surface retention with C18-anchored PEG2000-DSG |
| Conditions | In vivo circulation following systemic administration; C14 (myristoyl) vs C18 (stearoyl) lipid anchor comparison |
Why This Matters
The rapid shedding of PEG(2000)-C-DMG enables timely exposure of the fusogenic ionizable lipid, a prerequisite for efficient endosomal escape of siRNA payloads; C18-anchored lipids that persist on the LNP surface sterically block this critical step, directly compromising cytoplasmic delivery and gene silencing potency.
- [1] AVT (Shanghai) Pharmaceutical Technology. Cationic Phospholipid PEG2000-C-DMG: In vivo half-life <30 min and optimal hepatocyte gene silencing. View Source
